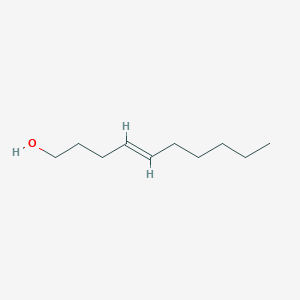

Dec-4-en-1-ol

Overview

Description

Dec-4-en-1-ol, also known as 4-decene-1-ol, is a fatty alcohol with the molecular formula C10H20O. It is a colorless liquid with a characteristic odor of grease. This compound is soluble in organic solvents but insoluble in water. It has a density of approximately 0.83 g/cm³, a melting point of around -68°C, and a boiling point of about 206-208°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dec-4-en-1-ol can be synthesized through the dehydrogenation of acetic anhydride hydroxyacyl isobutylene . This method involves the removal of hydrogen atoms from the precursor compound to form the desired alcohol.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale dehydrogenation processes under controlled conditions to ensure high yield and purity of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form saturated alcohols.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogenating agents and acids.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Saturated alcohols.

Substitution: Various substituted alcohols depending on the reagents used.

Scientific Research Applications

Dec-4-en-1-ol has several applications in scientific research:

Chemistry: It is used as a surfactant, emulsifier, and wetting agent in various chemical formulations.

Biology: The compound is studied for its potential biological activities and interactions with biological membranes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

Industry: It is widely used in cosmetics, detergents, and lubricants due to its surfactant properties.

Mechanism of Action

The mechanism of action of Dec-4-en-1-ol involves its interaction with lipid membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The compound may also interact with specific molecular targets, such as enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

(E)-4-Decen-1-ol: A stereoisomer of Dec-4-en-1-ol with similar chemical properties but different spatial arrangement of atoms.

(Z)-4-Decen-1-ol: Another stereoisomer with distinct physical and chemical properties due to the different configuration around the double bond.

Tetradec-11-en-1-ol: A longer-chain analog with similar functional groups but different chain length.

Hexadec-11-en-1-ol: Another longer-chain analog with similar functional groups but different chain length.

Uniqueness: this compound is unique due to its specific chain length and the position of the double bond, which confer distinct physical and chemical properties. Its ability to act as a surfactant and its applications in various industries make it a valuable compound .

Biological Activity

Dec-4-en-1-ol, also known as cis-4-Decen-1-ol, is a long-chain unsaturated alcohol that has garnered interest in various fields, including biochemistry, agriculture, and the fragrance industry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Molecular Formula : C₁₀H₁₈O

Molecular Weight : 158.25 g/mol

Density : 0.853 g/mL at 25 °C

Boiling Point : 195 °C

Table 1: Key Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 158.25 g/mol |

| Density | 0.853 g/mL |

| Boiling Point | 195 °C |

This compound exhibits its biological activity through several mechanisms:

- Interaction with Olfactory Receptors : As a compound used in the fragrance industry, it interacts with olfactory receptors, contributing to its scent profile.

- Biochemical Reagent : It is utilized in various biochemical assays and reactions, serving as a building block for synthesizing other organic compounds.

- Insecticidal Properties : Research indicates that this compound can affect insect behavior, potentially serving as a natural insecticide.

Insecticidal Effects

A significant study highlighted the insecticidal and repellent properties of this compound against stored product pests such as Tribolium castaneum, Liposcelis bostrychophila, and Lasioderma serricorne. The compound was found to be effective in contact toxicity assays, suggesting its potential as a bio-based pest control agent .

Antimicrobial Activity

Research has also investigated the antimicrobial properties of this compound. In vitro studies have shown that it possesses activity against various bacterial strains, indicating potential applications in food preservation and healthcare .

Case Study 1: Insect Behavior Modulation

In a controlled laboratory setting, this compound was tested for its efficacy against Tribolium castaneum. The results demonstrated a significant reduction in insect activity when exposed to the compound, showcasing its potential use as a natural pesticide .

Case Study 2: Antimicrobial Efficacy

A study published in the Journal of Natural Products evaluated the antimicrobial effects of various long-chain alcohols, including this compound. The findings indicated that this compound exhibited notable inhibition against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, its properties suggest that it may be absorbed through dermal or respiratory routes due to its volatility and solubility in organic solvents. Further studies are necessary to elucidate its metabolic pathways and potential toxicological effects.

Applications in Industry

This compound is widely used in:

- Flavor and Fragrance Industry : Its pleasant fruity aroma makes it valuable for creating scents in perfumes and food products.

- Agricultural Sector : As a natural insecticide, it offers an eco-friendly alternative to synthetic pesticides.

- Pharmaceuticals : Ongoing research is exploring its role in drug formulation and delivery systems due to its biochemical properties .

Properties

IUPAC Name |

(E)-dec-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,11H,2-5,8-10H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNFOJWKJSYIDH-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.